![molecular formula C5H4N2O4 B1590319 5,6-Dihydroxypyrazine-2-carboxylic acid CAS No. 77168-80-0](/img/structure/B1590319.png)
5,6-Dihydroxypyrazine-2-carboxylic acid
Übersicht
Beschreibung
5,6-Dihydroxypyrazine-2-carboxylic acid (DHPCA) is an organic compound with a wide range of scientific applications. It is a derivative of pyrazine, a heterocyclic aromatic compound, and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. DHPCA has been studied for its potential to treat numerous diseases, including cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of compounds related to 5,6-Dihydroxypyrazine-2-carboxylic acid. For example, Murlykina et al. (2013) explored three-component reactions of 5-aminopyrazoles and salicylic aldehydes with pyruvic acids, leading to compounds with potential antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, albeit at high concentrations (Murlykina et al., 2013). Another study by Gu et al. (2020) highlighted the biocatalytic production of 5-Methylpyrazine-2-carboxylic acid, emphasizing an efficient synthesis process with significant implications for pharmaceutical intermediates production (Gu et al., 2020).
Crystal Engineering and Molecular Interactions
Research by Wang et al. (2014) into the hydrogen-bonding patterns of multi-component molecular solids formed by tetramethylpyrazine with selected carboxylic acids provided insights into the noncovalent interactions directing the assemblies of these structures, which could be valuable for designing new materials (Wang et al., 2014).
Catalysis and Biological Activities
Studies have also explored the catalytic and biological activities of related compounds. For instance, the synthesis and characterization of oxidovanadium(IV) complexes with pyrazine derivatives have shown potential for biological applications, including interactions with blood plasma proteins (Koleša-Dobravc et al., 2014). Additionally, the antimicrobial activities of new pyridine derivatives have been investigated, revealing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Advanced Materials Development
The development of coordination polymers with potential for improved catalytic activity and photoluminescence properties has been reported, utilizing ligands based on carboxylic acid derivatives. This research underscores the versatility of these compounds in creating materials with desirable electronic and structural properties (Wang et al., 2016).
Eigenschaften
IUPAC Name |
5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAAQNJIUKDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504553 | |
Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxypyrazine-2-carboxylic acid | |
CAS RN |
77168-80-0 | |
Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.